molecular formula C15H17NO B086785 p-Isopropoxydiphenylamine CAS No. 101-73-5

p-Isopropoxydiphenylamine

Cat. No. B086785
CAS RN: 101-73-5
M. Wt: 227.3 g/mol
InChI Key: CVVFFUKULYKOJR-UHFFFAOYSA-N
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Description

P-Isopropoxydiphenylamine is a chemical compound that appears as dark gray flakes or a flaky black solid . It belongs to the group of amines, which are chemical bases .


Molecular Structure Analysis

P-Isopropoxydiphenylamine contains a total of 35 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Amines, like p-Isopropoxydiphenylamine, neutralize acids to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .

Scientific Research Applications

  • N-alkyl-arylcyclohexylamines Synthesis and Analysis : Research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which are structurally related to p-Isopropoxydiphenylamine, has been conducted. These compounds, including methoxy-substituted variants, are of interest due to their potential psychoactive properties and are studied for their forensic and legislative relevance (Wallach et al., 2016).

  • Phenylketonuria (PKU) Nutritional Management : Research on nutritional management guidelines for phenylketonuria, a metabolic disorder, has been updated. While not directly related to p-Isopropoxydiphenylamine, this research offers insights into the management of metabolic disorders, which could be relevant if p-Isopropoxydiphenylamine has metabolic implications (Singh et al., 2016).

  • Pharmacological Characterizations of Arylcyclohexylamine Analogues : Studies on the pharmacological characterization of arylcyclohexylamine analogues, related to the structural class of p-Isopropoxydiphenylamine, have been conducted. These studies focus on their binding to central nervous system receptors, including NMDA receptors, which are targets for dissociative anesthetics (Colestock et al., 2018).

  • Nimodipine Research : Studies on nimodipine, a calcium antagonistic drug, have shown preferential effects on brain vessels. Research like this could be relevant if p-Isopropoxydiphenylamine shares similar vasodilatory properties (Kazda & Towart, 2005).

  • Dopamine Deficiency in PKU : Research indicates that dopamine deficiency may be associated with neurocognitive deficits in phenylketonuria patients. This study could provide a framework for understanding the neurological implications if p-Isopropoxydiphenylamine affects dopamine pathways (Boot et al., 2017).

  • Polydopamine Particles in Biomedical Applications : The study of polydopamine particles for biomedical applications such as drug delivery and antioxidant properties could be relevant if p-Isopropoxydiphenylamine has similar properties or potential applications (Sahiner et al., 2018).

  • Cytochrome P-450 2B6 and Drug Metabolism : Research on the role of Cytochrome P-450 2B6 in the metabolism of drugs highlights the importance of understanding metabolic pathways in drug development, which could be pertinent if p-Isopropoxydiphenylamine undergoes similar metabolic processes (Court et al., 2001).

Safety And Hazards

When heated to decomposition, p-Isopropoxydiphenylamine emits toxic fumes of nitrogen oxides . It should be stored in a tightly closed container under an inert atmosphere, and at refrigerated temperatures . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

IUPAC Name

N-phenyl-4-propan-2-yloxyaniline
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InChI

InChI=1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
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InChI Key

CVVFFUKULYKOJR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C15H17NO
Record name P-ISOPROPOXYDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID2020763
Record name 4-Isopropoxydiphenylamine
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Molecular Weight

227.30 g/mol
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Physical Description

P-isopropoxydiphenylamine appears as dark gray flakes or flaky black solid. (NTP, 1992), Dark gray solid; [HSDB]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ACETONE, BENZENE, GASOLINE, ETHYL ALCOHOL
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.10
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Product Name

p-Isopropoxydiphenylamine

Color/Form

DARK GRAY FLAKES

CAS RN

101-73-5
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Melting Point

172 to 176 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CR Thompson - Industrial & Engineering Chemistry, 1950 - ACS Publications
… The results showed that p-isopropoxydiphenylamine, V,-V'di-sec-butyl-p-phenylenediamine, W-sec-butyl-p-aminophenol, 2ferí-butyl-4-methoxyphenol, lauryl gállate, and p-hydroxydi…
Number of citations: 81 pubs.acs.org
JRM Innes, BM Ulland, MG Valerio… - Journal of the …, 1969 - academic.oup.com
The tumorigenicity of selected pesticides and industrial compounds was tested by continuous oral administration to both sexes of two hybrid strains of mice, started at the age of 7 days. …
Number of citations: 853 academic.oup.com
T Sofuni, A Matsuoka, M Sawada, I Motoi Jr… - Mutation Research …, 1990 - Elsevier
… 18 (p-isopropoxydiphenylamine) gave a weakly positive effect in CHL cells without $9 mix and an inconclusive result with $9 mix. It was judged to be negative in CHO cells even though …
Number of citations: 76 www.sciencedirect.com
SM Galloway, T Sofuni, MD Shelby… - Environmental and …, 1997 - Wiley Online Library
Different test results have been reported for the same chemicals in two in vitro chromosome aberration test systems, CHL cells tested by a Japanese protocol and CHO cells tested by …
Number of citations: 35 onlinelibrary.wiley.com
HE Hoelscher, DF Chamberlain - Industrial & Engineering …, 1950 - ACS Publications
The vapor phase condensation of aniline to diphenyl-amine and ammonia is shown to take place in good yield over activated alumina. Under optimum conditions no detectable amount …
Number of citations: 12 pubs.acs.org
G Gini, M Lorenzini, E Benfenati… - Journal of chemical …, 1999 - ACS Publications
A back-propagation neural network to predict the carcinogenicity of aromatic nitrogen compounds was developed. The inputs were molecular descriptors of different types: electrostatic, …
Number of citations: 91 pubs.acs.org
R Benigni, C Bossa, T Netzeva… - Environmental and …, 2007 - Wiley Online Library
Because of its environmental and industrial importance, the aromatic amines are the single chemical class most studied for its ability to induce mutations and cancer. The large …
Number of citations: 91 onlinelibrary.wiley.com
OR Sweeney, LK Arnold, JT Long - Industrial & Engineering …, 1952 - ACS Publications
Of these, probably none is more interesting than 2-furaldehyde. The resinificationof 2-furaldehyde in the presence of mineral acids was reported in 1840 (17), but because chemists in …
Number of citations: 5 pubs.acs.org
JC Ambelang, RH Kline, OM Lorenz… - Rubber Chemistry …, 1963 - meridian.allenpress.com
The purpose of this article is to review the developments in antioxidants for rubber over the past 25 years since the publication of Davis and Blake's “Chemistry and Technology of …
Number of citations: 89 meridian.allenpress.com
MA Cheeseman, EJ Machuga, AB Bailey - Food and Chemical Toxicology, 1999 - Elsevier
This paper presents methods for extending the principle of a single “threshold of regulation” to a range of dietary concentrations between 0.5 and 15 parts per billion by using structure–…
Number of citations: 213 www.sciencedirect.com

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